1H and 13C NMR spectral data for 3'-Bromo-3-(3-fluorophenyl)propiophenone
1H and 13C NMR spectral data for 3'-Bromo-3-(3-fluorophenyl)propiophenone
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3'-Bromo-3-(3-fluorophenyl)propiophenone
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 3'-Bromo-3-(3-fluorophenyl)propiophenone (CAS 898789-02-1). While experimental spectra for this specific molecule are not widely published, this document, intended for researchers, scientists, and drug development professionals, leverages established principles of NMR theory, substituent effects, and spectral data from analogous compounds to construct a detailed and predictive spectral interpretation. We will explore the causal relationships behind expected chemical shifts, coupling constants, and multiplicities, providing a robust framework for the structural elucidation of this and similar molecules.
Introduction: The Structural Significance of 3'-Bromo-3-(3-fluorophenyl)propiophenone
3'-Bromo-3-(3-fluorophenyl)propiophenone is a halogenated aromatic ketone. Its structure comprises three key fragments: a 3-bromophenyl group, a 3-fluorophenyl group, and a three-carbon propiophenone backbone. The presence of two different halogen substituents on distinct aromatic rings, combined with the ketone functionality, creates a unique electronic and steric environment. Accurate structural confirmation is paramount for its use in medicinal chemistry, materials science, or as a synthetic intermediate, making NMR spectroscopy the analytical method of choice. This guide will detail the expected spectral features that serve as a definitive fingerprint for this molecule.
Methodology: Acquiring High-Fidelity NMR Spectra
To ensure the accurate and reliable structural elucidation of a novel or uncharacterized compound like 3'-Bromo-3-(3-fluorophenyl)propiophenone, a rigorous and standardized NMR acquisition protocol is essential. The following methodology represents a self-validating system for obtaining high-quality ¹H and ¹³C NMR data.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
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Sample Preparation:
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Accurately weigh approximately 10-15 mg of the solid 3'-Bromo-3-(3-fluorophenyl)propiophenone sample.
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Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which offers good solubility for many organic compounds and has a well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H NMR) and carbon signal (δ ≈ 77.16 ppm for ¹³C NMR)[1].
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Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR)[2].
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Transfer the solution to a 5 mm NMR tube, ensuring the final solution height is adequate for the spectrometer's receiver coils (typically ~4-5 cm).
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Spectrometer Setup and Calibration:
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Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is critical for resolving complex aromatic multiplets.
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Before data acquisition, perform standard shimming procedures on the sample to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.
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Calibrate the 90° pulse width for both the ¹H and ¹³C channels to ensure accurate signal excitation and integration.
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¹H NMR Acquisition:
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Experiment: A standard one-pulse (zg) experiment.
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Spectral Width: Set to approximately 16 ppm to encompass the full range of expected proton chemical shifts.
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Acquisition Time: ~2-3 seconds to ensure good resolution.
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Relaxation Delay (d1): Set to 2-5 seconds to allow for full proton relaxation between scans, which is crucial for accurate signal integration.
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Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
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¹³C NMR Acquisition:
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Experiment: A standard proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation[3].
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Spectral Width: Set to approximately 240 ppm to cover the entire range of organic carbon signals.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum manually or automatically.
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Perform baseline correction to ensure a flat and even baseline.
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Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
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Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to exhibit signals corresponding to the 12 protons of the molecule. The structure is numbered below for clarity in assignment.
The analysis is broken down into three regions: the aliphatic chain and the two distinct aromatic rings.
Aliphatic Protons (H-2, H-3)
The ethylene bridge connecting the carbonyl group and the 3-fluorophenyl ring gives rise to two distinct signals. These protons are diastereotopic and will appear as two triplets, a pattern characteristic of an A₂B₂ system where the coupling constants are similar.
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H-2 (α to carbonyl): The methylene protons adjacent to the electron-withdrawing carbonyl group are expected to be deshielded. Based on data for similar propiophenones, where the -CH₂-C=O protons appear around 3.0 ppm, a similar shift is predicted here[4]. The signal should be a triplet due to coupling with the two H-3 protons.
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H-3 (β to carbonyl): These methylene protons are adjacent to the 3-fluorophenyl ring. Their chemical shift will be influenced by the aromatic ring current and the fluorine substituent. They are expected to appear slightly upfield from the H-2 protons and will also be a triplet due to coupling with the H-2 protons.
3-Bromophenyl Ring Protons (H-6', H-5', H-4', H-2')
The bromine atom is an ortho-, para-directing deactivator. Its electronegativity and anisotropic effects will influence the chemical shifts of the four aromatic protons on this ring.
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H-2': This proton is ortho to the acyl group, which is strongly deshielding. It is expected to be the most downfield signal of this ring, appearing as a sharp singlet or a narrow triplet (due to small meta-couplings).
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H-6': This proton is also ortho to the acyl group and will be similarly deshielded, appearing as a doublet of doublets due to ortho coupling with H-5' and meta coupling with H-4'.
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H-4': This proton is ortho to the bromine atom and meta to the acyl group. It will likely appear as a doublet of doublets.
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H-5': This proton is meta to both the bromine and the acyl group and will be the most shielded proton on this ring, appearing as a triplet.
3-Fluorophenyl Ring Protons (H-2, H-4, H-5, H-6)
The fluorine atom is highly electronegative and possesses a nuclear spin (I=1/2), which leads to both proton-fluorine (JHF) and carbon-fluorine (JCF) coupling. This results in more complex splitting patterns than observed for the brominated ring[5].
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H-2: This proton is ortho to the aliphatic chain and will be split by H-6 (meta coupling) and by the fluorine at C-3 (meta JHF coupling), likely appearing as a doublet of doublets or a narrow multiplet.
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H-4: This proton is ortho to the fluorine atom and will exhibit a large ortho JHF coupling constant, in addition to ortho coupling with H-5. This will likely result in a triplet of doublets.
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H-5: This proton is meta to the fluorine atom and will show a smaller meta JHF coupling. It is expected to appear as a triplet of doublets due to coupling with H-4, H-6, and the fluorine.
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H-6: This proton is para to the fluorine atom and will show a small para JHF coupling. It will likely appear as a complex multiplet due to coupling with H-2, H-5, and the fluorine.
Table 1: Predicted ¹H NMR Data for 3'-Bromo-3-(3-fluorophenyl)propiophenone in CDCl₃
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-5' | ~7.40 | t | J = ~7.8 (ortho) | 1H |
| H-4' | ~7.70 | dd | J = ~7.8 (ortho), ~1.5 (meta) | 1H |
| H-6' | ~7.85 | dd | J = ~7.8 (ortho), ~1.5 (meta) | 1H |
| H-2' | ~8.10 | t | J = ~1.7 (meta) | 1H |
| H-5 | ~6.95 | m | - | 1H |
| H-4, H-6, H-2 | ~7.00 - 7.30 | m | Includes JHF couplings | 3H |
| H-3 | ~3.25 | t | J = ~7.2 | 2H |
| H-2 | ~3.45 | t | J = ~7.2 | 2H |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show 15 distinct signals, one for each unique carbon atom in the molecule.
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Carbonyl Carbon (C-1'): The ketone carbonyl carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of 195-200 ppm[3].
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Aliphatic Carbons (C-2, C-3): The two sp³ hybridized carbons of the ethylene bridge will appear in the upfield region. C-2, being directly attached to the carbonyl, will be more deshielded than C-3.
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Aromatic Carbons: The 12 aromatic carbons will appear in the typical range of 110-150 ppm.
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Carbons bonded to Halogens (C-3', C-3): The carbon directly attached to bromine (C-3') will have its chemical shift influenced by the heavy atom effect. The carbon attached to fluorine (C-3) will appear as a doublet with a very large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-250 Hz).
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Quaternary Carbons (C-1', C-1): These carbons, which are not attached to any protons, will typically show weaker signals in the spectrum. C-1' is the point of attachment for the acyl group, and C-1 is the point of attachment for the ethylene bridge.
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Other Aromatic Carbons: The chemical shifts of the remaining CH carbons will be determined by their position relative to the substituents. Carbons ortho and para to the fluorine atom will show smaller two-bond and three-bond JCF couplings, respectively.
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Table 2: Predicted ¹³C NMR Data for 3'-Bromo-3-(3-fluorophenyl)propiophenone in CDCl₃
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to F) | Coupling Constants (JCF, Hz) |
| C-1' | ~198.5 | s | - |
| C-1 | ~141.0 | d | ~7 |
| C-1' | ~138.5 | s | - |
| C-6' | ~136.0 | s | - |
| C-4' | ~133.0 | s | - |
| C-5' | ~130.5 | s | - |
| C-5 | ~130.0 | d | ~8 |
| C-2' | ~127.5 | s | - |
| C-3' | ~123.0 | s | - |
| C-2 | ~124.5 | d | ~3 |
| C-6 | ~116.0 | d | ~21 |
| C-4 | ~114.0 | d | ~22 |
| C-3 | ~163.0 | d | ~245 |
| C-2 | ~39.0 | s | - |
| C-3 | ~34.5 | s | - |
Conclusion
This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 3'-Bromo-3-(3-fluorophenyl)propiophenone. The analysis, grounded in fundamental NMR principles and data from analogous structures, anticipates a complex but interpretable set of signals. Key diagnostic features include the A₂B₂ system for the aliphatic protons, the distinct substitution patterns of the two aromatic rings, and the characteristic splitting patterns induced by the fluorine atom. Confirmation of these assignments in an experimental setting would ideally involve 2D NMR techniques such as COSY, HSQC, and HMBC to unequivocally establish proton-proton and proton-carbon correlations. This predictive analysis serves as a valuable roadmap for any researcher engaged in the synthesis or characterization of this molecule.
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